molecular formula C29H24O5 B1246013 Isochamuvaritin

Isochamuvaritin

Cat. No.: B1246013
M. Wt: 452.5 g/mol
InChI Key: VBENIJLFKRPAAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isochamuvaritin is a cytotoxic C₂ benzyl dihydrochalcone isolated from the roots of Uvaria acuminata (Jian Zi Yu Pan) . It is characterized as a white crystalline compound with significant activity against human cancer cell lines, particularly HL-60 leukemia cells, as demonstrated via WST-8 assays . Its molecular structure features a chalcone backbone with benzyl substitutions, which are critical for its bioactivity . This compound contributes to the broader pharmacological profile of U. acuminata, which includes anticancer, antimicrobial, and antimalarial properties .

Properties

Molecular Formula

C29H24O5

Molecular Weight

452.5 g/mol

IUPAC Name

1-[1,3-dihydroxy-2-[(2-hydroxyphenyl)methyl]-9H-xanthen-4-yl]-3-phenylpropan-1-one

InChI

InChI=1S/C29H24O5/c30-23-12-6-4-10-19(23)16-21-27(32)22-17-20-11-5-7-13-25(20)34-29(22)26(28(21)33)24(31)15-14-18-8-2-1-3-9-18/h1-13,30,32-33H,14-17H2

InChI Key

VBENIJLFKRPAAF-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2OC3=C(C(=C(C(=C31)O)CC4=CC=CC=C4O)O)C(=O)CCC5=CC=CC=C5

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Acumitin
  • Source : Co-isolated with Isochamuvaritin from U. acuminata .
  • Structure : A C₂ benzyl dihydrochalcone analog, likely differing in substituent positions or stereochemistry .
  • Key Difference : Structural variations may influence target specificity or potency, though detailed mechanistic studies are lacking.
2.2. Isochaihulactone
  • Source : Obtained from Bupleurum scorzonerifolium (HONG CHAI HU) roots .
  • Structure : A white needle crystal (m.p. 137–138°C) with an unspecified chalcone or lactone backbone .
  • Pharmacological Activity: Demonstrates cytotoxicity (e.g., KB cells) and immunosuppression by inhibiting IL-2 secretion .
  • Key Difference: Broader immunomodulatory effects compared to this compound, suggesting divergent molecular targets.
2.3. Isochamaejasmin
  • Source : Derived from Stellera chamaejasme (LANG DU) .
  • Pharmacological Activity : Anticancer and chemopreventive properties, though specific mechanisms (e.g., apoptosis induction) are unelucidated .
  • Key Difference : Lacks reported cytotoxicity against leukemia cells, indicating tissue-selective activity.

Comparative Data Table

Compound Molecular Formula Source Pharmacological Activities Key Cell Lines/Models Tested
This compound Not specified* Uvaria acuminata (roots) Cytotoxicity HL-60 leukemia
Acumitin Not specified* Uvaria acuminata (roots) Cytotoxicity HL-60 leukemia
Isochaihulactone Not specified* Bupleurum scorzonerifolium Cytotoxicity, immunosuppression (IL-2 inhibition) KB cells
Isochamaejasmin Not specified* Stellera chamaejasme Anticancer, chemoprevention Not specified

Research Findings and Mechanistic Insights

  • This compound and Acumitin : Both compounds are central to U. acuminata's antitumor effects. A 2004 study highlighted their strong cytotoxicity in HL-60 cells, though exact IC₅₀ values remain unreported .
  • Isochaihulactone: Unique immunosuppressive activity via IL-2 suppression distinguishes it from this compound, which lacks reported immunomodulatory effects .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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